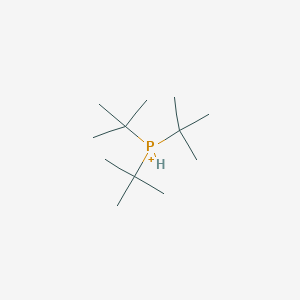

Tri-t-butylphosphonium

Description

Overview of Tri-t-butylphosphonium's Prominence as a Ligand Precursor in Catalysis

Tri-t-butylphosphine (P(t-Bu)₃) is a highly effective ligand in a multitude of catalytic reactions, but its utility is hampered by its physical properties; it is a low-melting, air-sensitive solid that can be pyrophoric. chemicalbook.com The development of this compound tetrafluoroborate (B81430) provided a practical solution to these handling challenges. This salt is a high-melting, crystalline solid that is indefinitely stable in air, both as a solid and in solution. chemicalbook.comresearchgate.net

In catalytic applications, the active tri-t-butylphosphine ligand is generated in situ from the phosphonium (B103445) salt. chemicalbook.com Most palladium-catalyzed coupling reactions are performed under basic conditions, which are sufficient to deprotonate the phosphonium salt (pKa = 11.4) and release the free phosphine (B1218219) to coordinate with the metal center. chemicalbook.comvulcanchem.com

The resulting tri-t-butylphosphine ligand possesses a unique combination of steric and electronic properties that are highly beneficial for catalysis. Its significant steric bulk, quantified by a large cone angle of 182°, facilitates the formation of coordinatively unsaturated metal species that are key to initiating catalytic cycles. chemicalbook.com This steric hindrance also promotes the reductive elimination step, which is often the rate-limiting step in cross-coupling reactions. chemicalbook.comdakenchem.com Electronically, it is a very strong electron-donating ligand, which enhances the rate of oxidative addition, even with challenging substrates like aryl chlorides, at ambient temperatures. chemicalbook.comscispace.com

The catalyst systems generated from this compound tetrafluoroborate are instrumental in a wide array of palladium-catalyzed cross-coupling reactions. These transformations are fundamental to the synthesis of complex organic molecules, including pharmaceuticals, polymers, and advanced materials. scispace.commit.edu

Table 1: Applications of this compound Tetrafluoroborate in Catalysis

| Catalytic Reaction | Description | References |

|---|---|---|

| Suzuki-Miyaura Coupling | Forms carbon-carbon bonds between organoboron compounds and organic halides. The ligand is effective for coupling a wide range of aryl and vinyl halides, including chlorides. | researchgate.netthermofisher.in |

| Heck Coupling | Enables the coupling of unsaturated halides with alkenes. It is used in the coupling of vinyl tosylates with olefins. | thermofisher.inalfa-chemistry.com |

| Stille Coupling | Promotes carbon-carbon bond formation using organostannane reagents, effective for aryl bromides at room temperature. | researchgate.netalfa-chemistry.com |

| Buchwald-Hartwig Amination | Forms carbon-nitrogen bonds, a key reaction in pharmaceutical synthesis. | wikipedia.org |

| Sonogashira Coupling | Couples terminal alkynes with aryl or vinyl halides. The Pd/P(t-Bu)₃ system can promote this reaction at room temperature without the need for a copper co-catalyst. | researchgate.nettandfonline.com |

| α-Arylation of Carbonyls | Used for the palladium-catalyzed α-arylation of ketones, esters, and N-boc-pyrrolidine. | dakenchem.comthermofisher.in |

| Grignard Reagent Coupling | Facilitates the cross-coupling of Grignard reagents with aryl bromides. | alfa-chemistry.com |

Historical Development and Impact of Bulky Phosphine Ligands in Organic Synthesis

The development of this compound and its corresponding phosphine is part of a larger evolution in ligand design that has transformed organic synthesis. The use of phosphine ligands dates back to the mid-20th century, with the discovery of Wilkinson's catalyst, RhCl(PPh₃)₃, in the 1960s marking a pivotal moment for homogeneous catalysis. numberanalytics.com

The journey towards highly active catalysts has been characterized by the strategic modification of the steric and electronic properties of phosphine ligands. numberanalytics.com

First-Generation Ligands: Early cross-coupling reactions, such as the Suzuki-Miyaura coupling, predominantly used triarylphosphine ligands like triphenylphosphine (B44618) (PPh₃). scispace.commit.edu While groundbreaking, these ligands required harsh reaction conditions and were generally limited to more reactive substrates like aryl iodides and bromides, leaving the less reactive but more abundant aryl chlorides largely untouched. wikipedia.org

Second-Generation Ligands: The next wave of development saw the introduction of bidentate (two-coordination site) phosphine ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). wikipedia.orgnumberanalytics.com These ligands offered improved stability to the metal center but still faced limitations in catalytic activity and substrate scope. A major breakthrough in this era was the development of chiral phosphine ligands, such as DIPAMP, by William S. Knowles in the 1970s for asymmetric hydrogenation, a discovery that earned him a share of the Nobel Prize in Chemistry and demonstrated the power of sophisticated ligand design.

Third-Generation Ligands (Bulky, Electron-Rich Ligands): A paradigm shift occurred in the late 1990s with the introduction of bulky, electron-rich monophosphine ligands. Stephen L. Buchwald's group pioneered the development of dialkylbiaryl phosphine ligands, which dramatically enhanced the rate of both oxidative addition and reductive elimination in palladium-catalyzed reactions. scispace.commit.edu This class of ligands, which includes tri-t-butylphosphine, enabled the routine use of previously challenging substrates such as sterically hindered systems and unactivated aryl chlorides under mild conditions. scispace.commit.edu The success of ligands like tri-t-butylphosphine and various dialkylbiaryl phosphines (e.g., DavePhos, XPhos, SPhos) has made many cross-coupling reactions more practical and widely applicable, with significant impact in both academic research and industrial processes. scispace.comwikipedia.org

The recognition that steric bulk and electron-richness were key to high catalytic activity spurred the design of numerous advanced ligands. wikipedia.org This evolution continues, with modern research focusing on creating even more efficient, selective, and robust ligands for an expanding range of chemical transformations. snnu.edu.cneurekalert.org

Table 2: Evolution of Phosphine Ligands in Catalysis

| Ligand Generation | Representative Ligand(s) | Key Characteristics | Impact on Catalysis | References |

|---|---|---|---|---|

| First Generation | Triphenylphosphine (PPh₃), Tris(o-tolyl)phosphine | Moderate steric bulk, modest electron-donating ability. | Enabled early cross-coupling reactions but required harsh conditions and limited to reactive substrates (aryl iodides/bromides). | wikipedia.org |

| Second Generation | BINAP, DIPAMP | Bidentate, often chiral. | Improved catalyst stability; enabled asymmetric catalysis, leading to enantioselective synthesis of important molecules like L-DOPA. | numberanalytics.com |

| Third Generation | Tri-t-butylphosphine, Dialkylbiaryl phosphines (e.g., XPhos, SPhos) | Very bulky, strongly electron-donating, monophosphines. | Revolutionized cross-coupling by enabling the use of unreactive substrates (aryl chlorides) and sterically hindered partners under mild conditions. | scispace.commit.edu |

Structure

3D Structure

Properties

Molecular Formula |

C12H28P+ |

|---|---|

Molecular Weight |

203.32 g/mol |

IUPAC Name |

tritert-butylphosphanium |

InChI |

InChI=1S/C12H27P/c1-10(2,3)13(11(4,5)6)12(7,8)9/h1-9H3/p+1 |

InChI Key |

BWHDROKFUHTORW-UHFFFAOYSA-O |

Canonical SMILES |

CC(C)(C)[PH+](C(C)(C)C)C(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Tri T Butylphosphonium Salts

Convenient Preparations of Tri-t-butylphosphonium Tetrafluoroborate (B81430)

The synthesis of tri-t-butylphosphine, and subsequently its phosphonium (B103445) salt, is often challenged by the steric bulk of the tert-butyl groups. Early attempts to react phosphorus trichloride (B1173362) (PCl₃) with an excess of a Grignard reagent like tert-butylmagnesium chloride (t-BuMgCl) predominantly yielded di-tert-butylphosphinous chloride (t-Bu₂PCl) due to steric hindrance around the phosphorus center. nih.gov

To achieve the desired trisubstitution, modifications to the standard Grignard procedure have been developed. One effective method involves the addition of copper(I) iodide (CuI) and lithium bromide (LiBr) to the reaction mixture. nih.govqub.ac.uk These salts are believed to enhance the reactivity of the Grignard reagent, facilitating the formation of tri-t-butylphosphine. nih.gov A process has been patented that involves reacting a tert-butyl Grignard reagent with a phosphorus trihalide (such as phosphorus tribromide or phosphorus trichloride) and boron trifluoride. google.com After the reaction, an aqueous solution of hydrofluoric acid is added to form the tetrafluoroborate salt, which is then extracted and recrystallized. google.com This method reports a reaction yield of 85-87%. google.com

Another approach involves a carefully controlled addition of t-BuMgCl to a suspension of PCl₃ in the presence of copper(I) bromide-dimethyl sulfide (B99878) complex (CuBr·SMe₂) and LiBr in hexane. chemicalbook.com The reaction is initially cooled and then allowed to proceed at room temperature. The resulting tri-t-butylphosphine is not isolated but is directly protonated by the addition of aqueous tetrafluoroboric acid (HBF₄) solution. chemicalbook.com This method takes advantage of the high solubility of the resulting this compound tetrafluoroborate in the aqueous phase, allowing for the removal of nonpolar byproducts through extraction with hydrocarbon solvents. The desired phosphonium salt is then extracted from the aqueous layer using dichloromethane. chemicalbook.com A final recrystallization from ethanol (B145695) yields the analytically pure product. chemicalbook.com

An alternative synthetic route that avoids the use of Grignard reagents has been developed, utilizing calcium phosphide (B1233454) (Ca₃P₂) as the phosphorus source. In a method disclosed in a patent, calcium phosphide is reacted with an alkyl halide, specifically tert-butyl bromide, in an anhydrous and oxygen-free atmosphere. google.comgoogle.com The reaction is conducted in a solvent such as tetrahydrofuran (B95107) and is catalyzed by a nickel catalyst, for instance, nickel diacetylacetonate. google.comgoogle.com This process is reported to have mild reaction conditions and high yields, with one example citing a 95% yield of tri-t-butylphosphine. google.com The resulting phosphine (B1218219) can then be converted to the this compound salt by reaction with a suitable acid, such as tetrafluoroboric acid.

Strategic Advantages of this compound Salts as Stable Ligand Precursors

This compound tetrafluoroborate serves as a convenient and stable precursor for the active tri-t-butylphosphine ligand in a multitude of catalytic reactions. chemicalbook.comchemicalbook.com The free phosphine, which is the active ligand, can be generated in situ by deprotonation of the phosphonium salt. chemicalbook.com This is particularly advantageous as most palladium-catalyzed cross-coupling reactions are performed using a stoichiometric amount of base. chemicalbook.com A variety of bases, including potassium fluoride, cesium fluoride, and various amines, have been shown to effectively deprotonate the phosphonium salt in the presence of a palladium precursor like tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) to generate the active catalyst. chemicalbook.com This in situ generation allows for the direct use of the stable salt in catalytic systems without the need for prior synthesis and isolation of the sensitive free phosphine. researchgate.net

The primary advantage of using this compound salts lies in their stability compared to the free phosphine. Tri-t-butylphosphine is a low-melting solid that is highly sensitive to air; it is pyrophoric as a solid and oxidizes rapidly in solution. chemicalbook.com In contrast, this compound tetrafluoroborate is a high-melting, white crystalline solid that is indefinitely stable in air, both as a solid and in solution. chemicalbook.comresearchgate.net This air-stability eliminates the need for specialized handling techniques, such as the use of a glovebox, making it a more practical and user-friendly reagent for a wide range of catalytic applications, including Suzuki, Heck, and Stille cross-couplings. researchgate.netresearchgate.netalfa-chemistry.com Protection from oxygen is only required when a base is present, which liberates the highly air-sensitive tri-t-butylphosphine. researchgate.net

Spectroscopic and Analytical Characterization of this compound Compounds (e.g., NMR Spectroscopy)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the characterization of this compound compounds, providing distinct signals that confirm their structure and purity.

For this compound tetrafluoroborate ([(t-Bu)₃PH]BF₄), the proton (¹H) NMR spectrum in deuterated chloroform (B151607) (CDCl₃) typically shows two characteristic signals. A doublet for the proton attached to the phosphorus atom appears at approximately δ 6.07-6.25 ppm, with a large coupling constant (¹JPH) of about 465-470 Hz. chemicalbook.comresearchgate.netrsc.org The 27 protons of the three tert-butyl groups appear as a doublet further upfield, around δ 1.65-1.67 ppm, with a smaller coupling constant (³JPH) of approximately 15.3 Hz. chemicalbook.comresearchgate.netrsc.org

The phosphorus-31 ({³¹P}) NMR spectrum provides a clear diagnostic signal. The proton-decoupled ³¹P{¹H} NMR spectrum in CDCl₃ shows a singlet for the phosphonium salt at approximately δ 51.5-51.7 ppm. chemicalbook.comresearchgate.net The carbon-13 (¹³C) NMR spectrum displays a doublet for the quaternary carbons of the tert-butyl groups at δ 37.1 ppm with a ¹JPC coupling of about 28.8-29.2 Hz, and a singlet for the methyl carbons at δ 30.1-30.2 ppm. chemicalbook.comrsc.org

The table below summarizes the typical NMR spectroscopic data for this compound tetrafluoroborate.

| Nucleus | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|---|

| ¹H | CDCl₃ | 6.07 - 6.25 | Doublet | ¹JPH = 465 - 470 | P-H |

| ¹H | CDCl₃ | 1.65 - 1.67 | Doublet | ³JPH = 15.3 | -C(CH₃)₃ |

| ³¹P{¹H} | CDCl₃ | 51.5 - 51.7 | Singlet | - | P |

| ¹³C | CDCl₃ | 37.1 | Doublet | ¹JPC = 28.8 - 29.2 | -C(CH₃)₃ |

| ¹³C | CDCl₃ | 30.1 - 30.2 | Singlet | - | -C(CH₃)₃ |

Steric and Electronic Properties of Tri T Butylphosphine Ligands

Quantification of Ligand Steric Demands

The steric profile of a phosphine (B1218219) ligand is a critical factor in determining its coordination chemistry and catalytic activity. For P(t-Bu)₃, the steric hindrance is among the most pronounced of all common phosphine ligands. acs.org

The Tolman cone angle (θ) is a widely accepted metric used to quantify the steric bulk of phosphine ligands. wikipedia.org It is defined as the apex angle of a cone, centered on the metal, that encompasses the van der Waals radii of the ligand's outermost atoms. wikipedia.orgub.edu For tri-tert-butylphosphine (B79228), the Tolman cone angle is approximately 182°.

This value is highly significant as it places P(t-Bu)₃ among the bulkiest phosphine ligands available. The large angle indicates that the ligand occupies a substantial portion of the metal's coordination sphere. This steric shielding is a direct consequence of the three sterically demanding tert-butyl substituents. The determination of this angle was originally performed using physical space-filling models of a nickel complex, with a fixed Ni-P bond length of 2.28 Å. ub.edu

The extreme steric hindrance imparted by the tert-butyl groups has several important consequences for the metal coordination environment and subsequent reactivity.

Creation of Coordinatively Unsaturated Species : The bulkiness of P(t-Bu)₃ can prevent the coordination of multiple ligands to a metal center, thereby promoting the formation of stable, low-coordinate, and electronically unsaturated metal complexes. acs.orgnih.gov These species are often highly reactive and can readily participate in catalytic cycles.

Promotion of Reductive Elimination : In catalytic cross-coupling reactions, the steric pressure from the P(t-Bu)₃ ligand can facilitate the reductive elimination step, which is often the product-forming step of the catalytic cycle. This acceleration is crucial for the efficiency of many catalytic systems. researchgate.net

Stabilization of Reactive Intermediates : The ligand's bulk can protect the metal center from unwanted side reactions, such as decomposition or the formation of inactive dimeric species. This allows for the stabilization of reactive intermediates that might otherwise be transient.

Enhanced Catalytic Activity : The combination of steric bulk and strong electron donation makes P(t-Bu)₃ a "privileged ligand" for challenging catalytic transformations. scispace.com For instance, palladium complexes bearing P(t-Bu)₃ are highly effective catalysts for Suzuki-Miyaura, Buchwald-Hartwig amination, and Heck reactions, particularly with unreactive substrates like aryl chlorides. researchgate.netscispace.com The ligand's properties facilitate the difficult oxidative addition of the C-Cl bond to the metal center. scispace.com

Assessment of Ligand Electron-Donating Character

Beyond its steric profile, P(t-Bu)₃ is characterized as a very strong electron-donating ligand, a property that significantly enhances the reactivity of the associated metal center.

The electron-donating ability, or basicity, of a phosphine ligand can be assessed through various experimental and computational methods.

Basicity (pKa) : One direct measure of a ligand's electron-donating character is its pKa value. Tri-tert-butylphosphine is one of the most basic phosphines known, with a measured pKa of 11.40. cdnsciencepub.comresearchgate.net This high basicity indicates a strong tendency to donate its lone pair of electrons to a proton or a metal center, making the metal more electron-rich and nucleophilic.

Carbonyl Stretching Frequency : A widely used spectroscopic method to probe the electronic properties of phosphine ligands is through infrared (IR) spectroscopy of their transition metal carbonyl complexes. The frequency of the C-O stretching vibration (ν(CO)) in complexes like Ni(CO)₃L is sensitive to the amount of electron density on the metal. A stronger electron-donating ligand (L) increases the electron density on the metal, which in turn leads to greater π-backbonding from the metal to the π* antibonding orbitals of the CO ligands. umb.edustackexchange.com This increased backbonding weakens the C-O bond, resulting in a lower ν(CO) stretching frequency. umb.edulibretexts.org For the Ni(CO)₃[P(t-Bu)₃] complex, the A₁ carbonyl stretching frequency is observed at 2056.1 cm⁻¹, which is significantly lower than that for complexes with less electron-donating phosphines.

Comparative Analysis with Contemporary Phosphine and N-Heterocyclic Carbene Ligands

The unique properties of tri-t-butylphosphine are best understood when compared to other common ligands used in catalysis.

Tricyclohexylphosphine (B42057) (PCy₃) and triphenylphosphine (B44618) (PPh₃) are two of the most widely used phosphine ligands in catalysis, providing useful benchmarks for comparison.

Steric Properties : Tri-tert-butylphosphine is significantly more sterically demanding than both tricyclohexylphosphine and triphenylphosphine. This is quantitatively reflected in their Tolman cone angles. While P(t-Bu)₃ has a cone angle of 182°, PCy₃ is smaller at 170°, and PPh₃ is considerably less bulky with a cone angle of 145°.

Electronic Properties : Tri-tert-butylphosphine is a substantially stronger electron donor than both PCy₃ and PPh₃. This is evident from both basicity measurements and IR spectroscopic data of their respective nickel carbonyl complexes. The higher pKa and lower ν(CO) frequency for P(t-Bu)₃ confirm its superior electron-donating capacity. The greater electron-donating ability of alkylphosphines like P(t-Bu)₃ and PCy₃ compared to the arylphosphine PPh₃ is due to the electron-donating inductive effect of the alkyl groups, in contrast to the electron-withdrawing nature of the phenyl groups.

The following interactive table provides a comparative overview of the key steric and electronic parameters for these three important phosphine ligands.

| Ligand | Abbreviation | Tolman Cone Angle (θ) | Basicity (pKa) | ν(CO) in Ni(CO)₃L (cm⁻¹) |

|---|---|---|---|---|

| Tri-tert-butylphosphine | P(t-Bu)₃ | 182° | 11.40 | 2056.1 |

| Tricyclohexylphosphine | PCy₃ | 170° | 9.70 | 2056.4 |

| Triphenylphosphine | PPh₃ | 145° | 2.73 | 2068.9 |

Evaluation Against N-Heterocyclic Carbenes and Ylide-Functionalized Phosphines

Tri-tert-butylphosphine, P(t-Bu)₃, has long been a benchmark ligand in catalysis due to its significant steric bulk and strong electron-donating ability. Its performance, however, is often compared with other classes of potent ligands, notably N-heterocyclic carbenes (NHCs) and, more recently, ylide-functionalized phosphines (YPhos). nih.govjdchem.com.cn

N-Heterocyclic carbenes are known for their strong σ-donor properties, which often surpass those of phosphines, allowing them to stabilize transition metals in various oxidation states. rsc.org This strong donation enhances the electron density at the metal center. mdpi.com In catalytic applications, such as the Buchwald-Hartwig amination, both P(t-Bu)₃ and NHC-based catalysts show high activity. researchgate.netresearchgate.net For instance, palladium complexes with either P(t-Bu)₃ or NHC ligands can effectively catalyze the amination of challenging aryl chlorides. jdchem.com.cn The choice between them often depends on the specific substrate and reaction conditions, with bulky N-substituents on the NHC ligand sometimes enhancing catalytic activity in a manner analogous to the steric effects of P(t-Bu)₃. nih.gov

Ylide-functionalized phosphines (YPhos) represent a newer class of ligands designed to combine extreme electron donation with unique steric flexibility. sigmaaldrich.com A comparative study on palladium-catalyzed amination reactions involving a keYPhos ligand (L1), CyJohnPhos (L2), and P(t-Bu)₃ (L3) revealed the superior performance of the YPhos ligand, especially for coupling aryl chlorides at room temperature. nih.gov Density functional theory (DFT) studies suggest that the reluctance of P(t-Bu)₃ to form the catalytically active species under mild conditions can hinder its performance compared to the YPhos ligand, which readily forms the prereactive complex. nih.govresearchgate.net The unique architecture of YPhos ligands allows the P-C-P angle of the ylide substituent to adjust to the spatial demands of the metal center, a flexibility not present in the more rigid structure of P(t-Bu)₃. acs.org This adaptability, combined with its strong electronic properties, allows for very fast catalysis with short induction periods. nih.govacs.org

Below is a comparative table of key properties for these ligand classes.

| Property | Tri-t-butylphosphine (P(t-Bu)₃) | N-Heterocyclic Carbene (e.g., IPr) | Ylide-Functionalized Phosphine (e.g., keYPhos) |

|---|---|---|---|

| Tolman Cone Angle (θ) | 182° | ~170-190° (Varies with N-substituents) | Not directly comparable via cone angle; high steric demand with flexibility |

| Tolman Electronic Parameter (TEP, ν(CO) in cm⁻¹) | 2056.1 | Generally < 2055 (Stronger σ-donors) | Extremely low values expected (Very strong donors) |

| Key Feature | Strong donor, high, rigid steric bulk | Very strong σ-donor, stabilizes high oxidation states rsc.org | Extremely strong donor, sterically flexible sigmaaldrich.comacs.org |

| Performance Note | Highly effective, but may require higher temperatures for activation with some substrates researchgate.net | Excellent for a wide range of cross-coupling reactions nih.gov | Enables challenging couplings (e.g., aryl chlorides) at room temperature with fast kinetics nih.gov |

Development and Potential of Chiral Phosphine Analogues mimicking Tri-t-butylphosphine Sterics

The success of bulky, electron-rich phosphines like tri-t-butylphosphine in catalysis has inspired the development of chiral analogues that retain these advantageous steric properties while introducing asymmetry for enantioselective reactions. nih.govnsf.gov The goal is to create conformationally rigid and electron-rich P-chiral phosphine ligands that can achieve high enantioselectivity and catalytic activity. nih.govnih.gov The synthesis of such ligands, particularly those with chiral centers at the phosphorus atom (P-chirogenic), has historically been challenging but has seen significant progress through the use of phosphine-borane intermediates. nih.govtcichemicals.com

These P-chirogenic ligands often feature a bulky group, such as a tert-butyl group, paired with a smaller group on the phosphorus atom to create a well-defined chiral environment around the metal center. tcichemicals.com This design strategy has proven highly effective in various transition-metal-catalyzed asymmetric reactions, most notably in rhodium-catalyzed asymmetric hydrogenation. nih.govjst.go.jp For example, P-chiral bisphosphine ligands with ortho-alkyl substituents have demonstrated the ability to achieve nearly perfect enantioselectivities (>99% ee), surpassing the performance of earlier benchmark ligands in the hydrogenation of specific substrates. nih.govjst.go.jp

The combination of significant steric hindrance, mimicking that of P(t-Bu)₃, and the precise spatial arrangement of substituents in these chiral analogues is crucial for their high performance. nih.gov The steric bulk helps to create a rigid chelate ring upon coordination to a metal, which in turn dictates the enantioselective outcome of the catalytic transformation. nih.govtcichemicals.com The continued development of these ligands is a key area of research, as there is no single "all-purpose" chiral ligand, and fine-tuning the steric and electronic properties is essential for success across a wide range of substrates and reactions. tcichemicals.comnih.gov

The potential of these chiral analogues is vast, extending beyond hydrogenation to other important asymmetric transformations like allylic alkylation and conjugate additions. nih.govtandfonline.com As synthetic methods improve, the creation of more diverse and highly tailored P-chiral phosphines that build on the fundamental steric principles of tri-t-butylphosphine is expected to further expand the capabilities of asymmetric catalysis. rsc.orgsigmaaldrich.com

Below is a table highlighting examples of such chiral ligands and their performance.

| Ligand Type / Name | Key Structural Feature | Application Example | Reported Performance |

|---|---|---|---|

| P-Chirogenic Bisphosphines (e.g., QuinoxP*) | P-stereogenic centers with bulky aryl or alkyl groups | Rh-catalyzed Asymmetric Hydrogenation | High enantioselectivities (>99% ee) for specific olefin substrates |

| (S,S)-DIPAMP | One of the earliest P-chiral bisphosphine ligands | Industrial synthesis of L-DOPA via asymmetric hydrogenation | Up to 96% ee, a landmark achievement at the time of its development tcichemicals.com |

| TangPhos | A rigid P-chiral bisphospholane ligand | Rh-catalyzed hydrogenation of functionalized olefins | Highly efficient with excellent enantioselectivity (up to >99% ee) sigmaaldrich.com |

| Binaphthyl-derived Monophosphines | Axial chirality combined with bulky P-substituents | Asymmetric [3+2] cycloadditions | Good to high enantioselectivities (up to 90% ee) rsc.org |

Mechanistic Insights into Tri T Butylphosphine Ligand Action in Homogeneous Transition Metal Catalysis

Ligand Role in Facilitating Key Elementary Steps of Catalytic Cycles

The unique steric and electronic properties of the tri-t-butylphosphine (P(t-Bu)₃) ligand play a pivotal role in modulating the elementary steps of homogeneous transition metal catalytic cycles. Its significant steric bulk and strong electron-donating nature directly influence the rates and mechanisms of oxidative addition, reductive elimination, and the stability of key intermediates.

Acceleration of Oxidative Addition Reactions

Tri-t-butylphosphine is well-documented for its ability to promote the oxidative addition step, a critical activation process in many catalytic cycles, particularly in cross-coupling reactions. benthamdirect.comthieme-connect.com This acceleration is attributed to its distinct electronic and steric characteristics.

Electronic Effects: As a trialkylphosphine, P(t-Bu)₃ is exceptionally electron-rich. This property increases the electron density on the metal center to which it is coordinated. libretexts.org A more electron-rich, and therefore more nucleophilic, metal center can more readily undergo oxidative addition with electrophiles like aryl halides. youtube.com This enhanced reactivity is crucial for activating less reactive substrates, such as aryl chlorides, which are often challenging for catalysts with less electron-donating ligands. benthamdirect.comlibretexts.org

Steric Effects: The large steric footprint of the three tert-butyl groups forces a large P-M-P bond angle, creating a more open coordination sphere around the metal. This steric hindrance often promotes the formation of low-coordinate, coordinatively unsaturated metal species, such as L-Pd(0), which are highly reactive toward oxidative addition. youtube.comnih.gov For instance, bulky phosphine (B1218219) ligands can favor a monoligated active catalyst, which in some cases exhibits different and more favorable reactivity profiles compared to bisligated species. nih.gov The use of P(t-Bu)₃ has enabled oxidative addition of aryl bromides at room temperature and has made the coupling of the less reactive aryl chlorides feasible. benthamdirect.com Pre-formed oxidative addition complexes (OACs) with the general formula (tBu₃P)Pd(Ar)X have been synthesized and shown to be powerful precatalysts, demonstrating the ligand's inherent ability to facilitate and stabilize the products of this key step. figshare.com

The following table summarizes the key features of Tri-t-butylphosphine that contribute to the acceleration of oxidative addition.

| Feature | Consequence | Impact on Oxidative Addition |

| High Electron Density | Increases electron density at the metal center. | Facilitates reaction with electrophiles (e.g., Ar-Cl). benthamdirect.comlibretexts.org |

| Large Steric Bulk | Promotes formation of low-coordinate, unsaturated metal species. | Creates a highly reactive species for substrate activation. youtube.comnih.gov |

| Ligand Dissociation | Favors the generation of monoligated metal complexes. | Can lead to faster reaction rates and altered selectivity. youtube.comnih.gov |

Promotion of Reductive Elimination Processes

The final, product-forming step in many cross-coupling cycles is reductive elimination, and the steric bulk of tri-t-butylphosphine is a key factor in promoting this process. thieme-connect.com Reductive elimination involves the formation of a new bond between two ligands on the metal center and their subsequent expulsion from the coordination sphere, with a concomitant reduction in the metal's oxidation state.

The following table outlines how the steric properties of P(t-Bu)₃ influence reductive elimination.

| Property | Mechanism of Action | Catalytic Consequence |

| Large Cone Angle | Creates steric crowding in the metal's coordination sphere. | Destabilizes the higher-valent intermediate state. thieme-connect.com |

| Steric Repulsion | Favors a reduction in coordination number. | Provides a thermodynamic driving force for product release. acs.org |

| Release of Strain | The transition state for reductive elimination is stabilized by the release of steric congestion. | Accelerates the rate-limiting product-forming step. |

Stabilization of Coordinatively Unsaturated Metal Species

Coordinatively unsaturated species are highly reactive intermediates that are often the active catalysts in a cycle. The steric bulk of tri-t-butylphosphine is instrumental in the formation and stabilization of these species. By occupying a large portion of the space around the metal center, P(t-Bu)₃ can prevent the coordination of additional ligands, thereby favoring lower coordination numbers. thieme-connect.comyoutube.com

For example, in palladium catalysis, a 14-electron Pd(0) complex of the type (P(t-Bu)₃)₂Pd is often the active species. The steric hindrance from the P(t-Bu)₃ ligands can facilitate the dissociation of other ligands to generate an even more reactive, monoligated 12-electron species, (P(t-Bu)₃)Pd. youtube.comnih.gov While highly reactive, these species can be stabilized by the strong sigma-donating ability of the phosphine, which helps to electronically saturate the metal center despite its low coordination number. thieme-connect.com This balance of steric promotion of unsaturation and electronic stabilization is a hallmark of the effectiveness of P(t-Bu)₃ in catalysis.

Exploration of Cyclometalation Pathways Involving Tri-t-butylphosphine and Their Catalytic Implications

Cyclometalation, or palladacycle formation, is an intramolecular C-H bond activation process that can occur between a metal center and one of the ligands bound to it. In the case of tri-t-butylphosphine, this involves the activation of a C-H bond on one of the tert-butyl groups by the metal.

Research has shown that palladium acetate (B1210297) reacts with tri-t-butylphosphine at room temperature to form a stable, cyclometalated palladium(II) complex, [(P(t-Bu)₃)Pd(CH₂C(CH₃)₂P(t-Bu)₂)(OAc)]. researchgate.net This palladacycle is formed via the activation of a methyl C-H bond of a tert-butyl group. The formation of this species has significant catalytic implications, as it represents a potential catalyst deactivation pathway. researchgate.net The cyclometalated complex itself can be catalytically inactive or exhibit low activity because the palladium is sequestered in a stable Pd(II) state, which prevents the formation of the catalytically active Pd(0) species required for oxidative addition. researchgate.net

The formation of this palladacycle can compete with the desired reduction of Pd(II) to Pd(0) during the in situ generation of the active catalyst. researchgate.net The reaction conditions, such as the solvent, can influence the extent to which cyclometalation occurs. For instance, in some systems, palladacycle formation was found to be a significant competing pathway in acetonitrile/water, while in toluene, the desired formation of the active Pd(0) species proceeded cleanly. researchgate.net This highlights that while tri-t-butylphosphine is a highly effective ligand, its own reactivity can lead to off-cycle species that must be considered in catalyst design and reaction optimization.

Mechanisms of Activation of Metal Hydride Complexes by Tri-t-butylphosphine-Metal Groupings

Tri-t-butylphosphine-metal complexes can activate metal hydride complexes, facilitating reactions such as the insertion of unsaturated molecules into the metal-hydride (M-H) bond. Studies have demonstrated that complexes like Pt(P(t-Bu)₃)₂ and Pd(P(t-Bu)₃)₂ can activate Os-H and Ru-H bonds in cluster complexes toward insertion reactions. nih.govfigshare.com

For example, the metal hydride complexes HM(CO)₄SnPh₃ (where M = Os or Ru) are activated by Pt(P(t-Bu)₃)₂ or Pd(P(t-Bu)₃)₂ to promote the insertion of phenylacetylene (B144264) (PhC₂H) into the M-H bond. nih.gov

The proposed mechanism involves the initial formation of an adduct where the Pt(P(t-Bu)₃) group coordinates to the metal hydride complex. For instance, the reaction of HOs(CO)₄SnPh₃ with Pt(P(t-Bu)₃)₂ can form a Pt-Os adduct containing a bridging hydrido ligand, PtOs(CO)₄(SnPh₃)(P(t-Bu)₃)(μ-H). nih.gov This intermediate then reacts with the alkyne. The activation process facilitates the insertion of the alkyne into the Os-H bond, leading to the formation of stable alkenyl ligands. nih.govfigshare.com The tri-t-butylphosphine ligand is crucial in this process, as its electronic properties on the platinum or palladium center help to labilize the M-H bond in the other complex, making it more susceptible to insertion.

Diverse Applications of Tri T Butylphosphonium Derived Ligands in Advanced Organic Synthesis

Palladium-Catalyzed Cross-Coupling Reactions

The palladium/tri-tert-butylphosphine (B79228) catalytic system has demonstrated remarkable versatility and efficiency across a spectrum of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds under milder conditions and with a broader substrate scope than previously possible. nih.govnih.gov

The combination of a palladium source with tri-tert-butylphosphine or its phosphonium (B103445) salt has emerged as a powerful catalyst for the Suzuki-Miyaura coupling of arylboronic acids with a wide range of aryl and vinyl halides, including the more economical and readily available aryl chlorides. organic-chemistry.org This catalytic system is effective for a diverse array of aryl and heteroaryl halides, and the reactions can often be conducted at room temperature. nih.gov

Research has shown that the Pd/P(t-Bu)3 system can achieve high turnover numbers, making it a highly efficient catalyst. nih.gov For instance, the coupling of a deactivated aryl bromide with a hindered boronic acid has been achieved with a turnover number of approximately 10,000. nih.gov The presence of water has been found to be beneficial in some cases, with the use of KF•2H2O as a base leading to more efficient reactions. nih.govmit.edu

Table 1: Selected Examples of Suzuki-Miyaura Coupling using Pd/P(t-Bu)3 Catalysis nih.gov

| Aryl Halide | Boronic Acid | Product | Yield (%) |

|---|---|---|---|

| 4-Chlorotoluene | Phenylboronic acid | 4-Methylbiphenyl | 98 |

| 1-Bromo-4-tert-butylbenzene | Phenylboronic acid | 4-tert-Butylbiphenyl | 99 |

| 2-Bromotoluene | Phenylboronic acid | 2-Methylbiphenyl | 97 |

The Pd/P(t-Bu)3 system has also proven to be a highly effective catalyst for the Heck reaction, enabling the coupling of aryl chlorides with both mono- and disubstituted olefins with high stereoselectivity. researchgate.net The use of Cy2NMe as a base has been shown to be particularly effective, allowing for the coupling of a variety of aryl bromides at room temperature and representing a significant advancement over previous catalysts. researchgate.net This system is also effective for the desulfitative Heck-Mizoroki arylation reactions with arenesulfonyl chlorides. researchgate.net

The palladium/tri-tert-butylphosphine catalyst system provides a mild and general method for the Stille cross-coupling of aryl chlorides and bromides with a wide range of organotin reagents. nih.govacs.org This methodology has addressed several long-standing challenges in Stille reactions, allowing for the coupling of an unprecedented array of aryl chlorides, including deactivated and hindered substrates. nih.govresearchgate.net Notably, this system facilitates the synthesis of sterically hindered biaryls, such as tetra-ortho-substituted biaryls. researchgate.netnih.gov

A key advantage of this method is its user-friendliness, as the commercially available complex, Pd(P(t-Bu)3)2, is an effective catalyst. nih.govacs.org Furthermore, the Pd/P(t-Bu)3 system has enabled the first general method for room-temperature Stille cross-couplings of aryl bromides. nih.govacs.org

Table 2: Room-Temperature Stille Coupling of Aryl Bromides Catalyzed by Pd/P(t-Bu)3 acs.org

| Aryl Bromide | Organotin Reagent | Product | Yield (%) |

|---|---|---|---|

| 4-Bromoacetophenone | (E)-Tributyl(2-phenylethenyl)stannane | 4-((E)-2-Phenylethenyl)acetophenone | 95 |

| 1-Bromo-4-methoxybenzene | Tributyl(1-ethoxyethenyl)stannane | 1-(1-Ethoxyethenyl)-4-methoxybenzene | 96 |

The commercially available Pd(P(t-Bu)3)2 complex serves as a highly effective catalyst for the Negishi cross-coupling of a broad range of aryl and vinyl chlorides with both aryl- and alkylzinc reagents. nih.govacs.org This protocol is notable for its tolerance of various functional groups, including nitro groups, and its ability to efficiently generate sterically hindered biaryls. nih.govacs.org High turnover numbers, exceeding 3000, can be achieved with this system. acs.org

The Pd/P(t-Bu)3 catalyst has been successfully applied to the coupling of deactivated aryl chlorides with hindered arylzinc reagents. nih.gov This methodology has found applications in the synthesis of natural products and hole-transporting materials. nih.gov

Table 3: Negishi Coupling of Aryl Chlorides Catalyzed by Pd/P(t-Bu)3 nih.gov

| Aryl Chloride | Organozinc Reagent | Product | Yield (%) |

|---|---|---|---|

| 4-Chloro-tert-butylbenzene | (2-Methylphenyl)zinc chloride | 4-tert-Butyl-2'-methylbiphenyl | 91 |

| 2-Chloropyridine | Phenylzinc chloride | 2-Phenylpyridine | 85 |

The use of tri-tert-butylphosphine as a ligand in palladium-catalyzed Sonogashira-Hagihara cross-coupling reactions has enabled the reaction of electron-rich aryl bromides with terminal acetylenes at room temperature, often avoiding the need for a copper co-catalyst. researchgate.net While aryl chlorides typically require higher temperatures for this transformation, the P(t-Bu)3 ligand remains effective. researchgate.net Desulfitative Sonogashira-Hagihara reactions with arenesulfonyl chlorides can also be carried out in the presence of a palladium/P(t-Bu)3 catalyst system, typically with the addition of CuI. researchgate.net

The Buchwald-Hartwig amination of aryl halides was one of the first reactions to benefit from the use of P(t-Bu)3 as a ligand for the palladium catalyst. researchgate.netscispace.com This has allowed for the coupling of a wide range of amines with aryl chlorides, bromides, and iodides. wikipedia.org The use of bulky trialkylphosphine ligands like P(t-Bu)3 has been a significant advancement, enabling the use of weaker bases such as carbonates and phosphates in place of traditional alkoxide bases. wikipedia.orgnih.gov This enhanced reactivity and selectivity have made the Buchwald-Hartwig amination a widely used method for the synthesis of arylamines. tcichemicals.com For example, 4-methoxytriphenylamine (B1588709) can be synthesized from 4-chloroanisole (B146269) and diphenylamine (B1679370) using a Pd2(dba)3/tBu3P·HBF4 catalyst system. tcichemicals.com

Alpha-Arylation Reactions (e.g., α-Keto Esters, N-Boc-Pyrrolidine)

The palladium-catalyzed α-arylation of carbonyl compounds is a powerful method for forming carbon-carbon bonds. Ligands derived from tri-t-butylphosphonium salts have proven highly effective in these transformations, particularly for substrates like α-keto esters and N-Boc-pyrrolidine.

For the β-arylation of α-keto esters, a catalyst system comprising Pd₂(dba)₃ and tri-t-butylphosphine (PᵗBu₃) facilitates the coupling of α-keto ester enolates with aryl bromides. researchgate.netthieme-connect.com This reaction provides access to a variety of β-stereogenic α-keto esters, which are valuable substructures in biologically significant molecules. researchgate.netthieme-connect.com The use of the air-stable precursor, PᵗBu₃·HBF₄, allows the reaction to be performed without the need for a glovebox. researchgate.netthieme-connect.com Optimization studies have shown that tri-t-butylphosphine is a superior ligand for this transformation, leading to high yields. researchgate.netmit.edu

In the case of N-Boc-pyrrolidine, a palladium catalyst generated from Pd(OAc)₂ and this compound tetrafluoroborate (B81430) (tBu₃P-HBF₄) is employed for enantioselective α-arylation. sigmaaldrich.comd-nb.infoorganic-chemistry.orgnih.gov The process typically involves the deprotonation of N-Boc-pyrrolidine with s-BuLi/(-)-sparteine, followed by transmetalation with zinc chloride, and then a Negishi coupling with an aryl halide. d-nb.infoorganic-chemistry.org This methodology consistently yields a diverse array of 2-aryl-N-Boc-pyrrolidines with high enantiomeric ratios. sigmaaldrich.comnih.gov

| Substrate | Arylating Agent | Catalyst System | Product Type | Key Features |

|---|---|---|---|---|

| α-Keto Ester | Aryl Bromide | Pd₂(dba)₃ / PᵗBu₃ or PᵗBu₃·HBF₄ | β-Aryl α-Keto Ester | Access to β-stereogenic centers; glove-box free option. researchgate.netthieme-connect.com |

| N-Boc-Pyrrolidine | Aryl Halide | Pd(OAc)₂ / tBu₃P-HBF₄ | 2-Aryl-N-Boc-pyrrolidine | Enantioselective; proceeds via Negishi coupling. d-nb.infoorganic-chemistry.orgnih.gov |

Cross-Coupling of Organometallic Reagents (e.g., Organolithium Reagents, Alkali-Metal Silanolates)

The use of bis(tri-t-butylphosphine)palladium(0), [Pd(PᵗBu₃)₂], has been critical for the successful cross-coupling of traditionally challenging organometallic reagents.

This catalyst effectively facilitates the cross-coupling of organolithium reagents with a variety of aryl and alkenyl bromides under mild conditions. thieme-connect.com These reactions are highly selective and circumvent common side reactions like lithium-halogen exchange and homocoupling. thieme-connect.com The scope of this reaction has been extended to include (hetero)aryllithium reagents by using an in situ prepared catalyst from Pd₂(dba)₃ and PᵗBu₃. thieme-connect.com

Furthermore, a broadly applicable protocol for the cross-coupling of alkali-metal aryl- and heteroarylsilanolates with aromatic bromides and chlorides has been developed, which relies on the use of bis(tri-tert-butylphosphine)palladium as the catalyst. thieme-connect.comscispace.com This method allows for the efficient synthesis of unsymmetrical biaryls under mild, fluoride-free conditions. thieme-connect.com The catalyst demonstrates compatibility with a wide array of functional groups and is effective for electron-rich, electron-poor, and sterically hindered substrates. thieme-connect.comscispace.com

Decarboxylative and Carbonylative Cross-Coupling Reactions

Tri-t-butylphosphine-ligated palladium catalysts have enabled significant advances in decarboxylative and carbonylative cross-coupling reactions.

In the realm of carbonylative couplings, [Pd(PᵗBu₃)₂] has been used to catalyze the carbonylation of aryl iodides to form acid chlorides under mild conditions. sigmaaldrich.comresearchgate.net The bulky and electron-rich nature of the tri-t-butylphosphine ligand facilitates the reductive elimination step, which is crucial for this transformation. sigmaaldrich.comresearchgate.net This methodology has also been extended to aminocarbonylation reactions of aryl iodides at ambient temperature and pressure. sigmaaldrich.comresearchgate.net

Carboiodination and Annulation Reactions

The unique properties of the [Pd(PᵗBu₃)₂] catalyst have been harnessed in intramolecular carboiodination and annulation reactions. This catalyst has been successfully employed in the carboiodination of alkenyl aryl iodides to synthesize various functionalized chromans and isochromans. sigmaaldrich.comresearchgate.net Additionally, it has found application in annulation reactions, further demonstrating its versatility in constructing complex cyclic systems. thieme-connect.com

Coupling Reactions with Challenging Substrates (e.g., Aryl Chlorides, Hindered/Electronically Deactivated Partners)

One of the most significant contributions of tri-t-butylphosphine as a ligand is its ability to facilitate palladium-catalyzed coupling reactions with substrates that are typically unreactive with conventional catalysts. The use of Pd/P(t-Bu)₃ systems has become a go-to solution for the cross-coupling of aryl chlorides, which are economically and environmentally preferable to their bromide and iodide counterparts. researchgate.net

This catalyst system has proven effective in a range of powerful carbon-carbon bond-forming reactions, including Suzuki, Stille, and Heck reactions, involving aryl chlorides and other challenging partners such as hindered or electronically deactivated substrates. researchgate.net For instance, in Stille reactions, the Pd/P(t-Bu)₃ catalyst allows for the coupling of an unprecedented array of aryl chlorides with various organotin reagents. sigmaaldrich.com Remarkably, very hindered biaryls, including those with tetra-ortho-substitution, can be synthesized using this method. sigmaaldrich.com

| Reaction Type | Challenging Substrate | Key Advantage |

|---|---|---|

| Suzuki | Aryl Chlorides | Enables use of less expensive and more available starting materials. researchgate.net |

| Stille | Aryl Chlorides, Hindered Biaryls | Allows for the synthesis of sterically demanding products. sigmaaldrich.com |

| Heck | Aryl Chlorides | Facilitates reactions under unusually mild conditions. researchgate.net |

| Negishi | Deactivated Aryl Chlorides, Hindered Arylzinc Reagents | Broadens the scope of applicable substrates. researchgate.net |

C-H Activation and Functionalization Mediated by Tri-t-butylphosphine Complexes

Direct C-H activation and functionalization represent a highly atom-economical approach to forming new bonds, avoiding the need for pre-functionalized starting materials. Tri-t-butylphosphine-ligated palladium complexes have emerged as powerful catalysts in this field.

Direct Arylation Reactions (e.g., Pyridine (B92270) N-Oxides, Thiophenes)

The direct arylation of heterocycles is a key application of C-H activation. Palladium catalysts supported by tri-t-butylphosphine or its corresponding phosphonium salt have shown excellent performance in these reactions.

For pyridine N-oxides, direct arylation at the 2-position occurs in high yield and with complete selectivity when using a palladium catalyst with this compound tetrafluoroborate. sigmaaldrich.com This allows for the use of inexpensive and stable pyridine N-oxides as alternatives to often problematic 2-metallated pyridines in cross-coupling reactions. sigmaaldrich.com Mechanistic studies suggest a complex pathway that may involve cooperative catalysis between different palladium centers.

In the case of thiophenes, direct arylation methodologies often employ a palladium-based catalyst. While some phosphine-free systems exist, phosphine (B1218219) ligands can be crucial for achieving high yields and regioselectivity. The development of these direct arylation strategies is particularly relevant for the synthesis of thiophene-based organic electronic materials, offering advantages such as higher yields and fewer synthetic steps compared to traditional cross-coupling methods.

Homogeneous Hydrogenation Catalysis

Homogeneous hydrogenation, a process where both the catalyst and the substrate are in the same phase, is a cornerstone of industrial and academic chemistry. The choice of ligand in these catalytic systems is critical for their efficacy and selectivity. While Wilkinson's catalyst, which utilizes triphenylphosphine (B44618), is a well-known example, the use of more sterically demanding and electron-rich phosphines like tri-tert-butylphosphine can lead to catalysts with different reactivity profiles wikipedia.orgyoutube.commugberiagangadharmahavidyalaya.ac.insynthesiswithcatalysts.com.

The electronic properties of tri-tert-butylphosphine, a strong σ-donating ligand, can increase the electron density on the metal center, which can, in turn, influence the oxidative addition of hydrogen and the subsequent steps in the catalytic cycle. Rhodium and iridium complexes are commonly employed for homogeneous hydrogenation youtube.com. For instance, rhodium complexes with chiral diphosphine ligands containing tert-butyl groups have been shown to be highly effective in the asymmetric hydrogenation of α,β-unsaturated phosphonates, achieving high enantioselectivity nih.gov. The bulky tert-butyl groups on the phosphine ligands play a crucial role in creating a chiral environment around the metal center, which is essential for enantioselective transformations.

Iridium complexes with bulky phosphine ligands have also been developed for challenging hydrogenation reactions. For example, iridium-pincer complexes with bulky phosphine donors are highly active catalysts for the dehydrogenation of alkanes, a thermodynamically challenging transformation nih.govchemrxiv.orgosti.govresearchgate.net. The high activity is attributed to the steric strain imposed by the bulky ligands, which facilitates the catalytic cycle nih.govchemrxiv.org. Although direct examples of tri-tert-butylphosphine in the hydrogenation of simple alkenes are less common than for Wilkinson's catalyst, the principles derived from related bulky phosphine systems suggest its potential for developing highly active and selective hydrogenation catalysts.

Rhodium-Catalyzed Transformations (e.g., Addition of Arylboronic Acids to Aldehydes)

Tri-tert-butylphosphine has been shown to have a significant accelerating effect in the rhodium-catalyzed addition of arylboronic acids to aldehydes. This transformation is a valuable method for the synthesis of secondary alcohols. The use of tri-tert-butylphosphine as a ligand allows for quantitative conversion of substrates at room temperature, a significant improvement over other phosphine ligands that require higher temperatures to achieve similar results organic-chemistry.org.

The effectiveness of the tri-tert-butylphosphine ligand is highlighted in the following table, which summarizes the results of the rhodium-catalyzed addition of various arylboronic acids to aldehydes.

Table 1: Rhodium-Catalyzed Addition of Arylboronic Acids to Aldehydes with Tri-tert-butylphosphine

| Entry | Aldehyde | Arylboronic Acid | Yield (%) |

|---|---|---|---|

| 1 | Benzaldehyde | Phenylboronic acid | 98 |

| 2 | 4-Methoxybenzaldehyde | Phenylboronic acid | 97 |

| 3 | 4-Chlorobenzaldehyde | Phenylboronic acid | 99 |

| 4 | Benzaldehyde | 4-Methoxyphenylboronic acid | 96 |

| 5 | Benzaldehyde | 4-Chlorophenylboronic acid | 98 |

Reaction conditions: [Rh(acac)(coe)2]/P(t-Bu)3, arylboronic acid, aldehyde, solvent, room temperature. Data sourced from Miyaura, N., et al. organic-chemistry.org

The data clearly demonstrates the high efficiency of the rhodium/tri-tert-butylphosphine catalytic system across a range of substrates with different electronic properties.

Copper-Catalyzed Reactions (e.g., Chan-Lam N-Arylation, Cross-Dehydrogenative Coupling)

Tri-tert-butylphosphonium tetrafluoroborate has found utility as a catalyst in copper(II)-catalyzed reactions, notably in sequential Chan-Lam N-arylation and cross-dehydrogenative coupling (CDC) reactions. This one-pot process allows for the synthesis of diverse indole-3-carboxylic esters from arylboronic acids and (Z)-3-aminoacrylates chemicalbook.com.

The reaction sequence begins with the Chan-Lam N-arylation, where the aryl group from the arylboronic acid is coupled with the amino group of the (Z)-3-aminoacrylate. This step is catalyzed by a copper(II) species, and the tri-tert-butylphosphine ligand is believed to stabilize the copper catalyst and promote the transmetalation and reductive elimination steps. Following the N-arylation, the reaction conditions are modified to facilitate an intramolecular oxidative cross-dehydrogenative coupling. This CDC step involves the formation of a C-C bond between the aryl ring and the C(sp³)-H bond adjacent to the amino group, leading to the formation of the indole (B1671886) ring system chemicalbook.com.

The role of the tri-tert-butylphosphonium salt is to serve as a precursor to the active tri-tert-butylphosphine ligand under the basic reaction conditions. The bulky and electron-rich nature of the phosphine ligand is crucial for the efficiency of both the N-arylation and the subsequent C-H activation/C-C bond formation steps.

Nickel-Catalyzed Reactions (e.g., C(sp3) Suzuki Coupling)

Nickel-catalyzed cross-coupling reactions have emerged as a powerful alternative to their palladium-catalyzed counterparts, often offering complementary reactivity and being more cost-effective. The use of bulky, electron-rich phosphine ligands is critical for the success of many nickel-catalyzed transformations, particularly those involving the formation of C(sp³)-C(sp³) or C(sp³)-C(sp²) bonds.

While specific examples detailing the use of tri-tert-butylphosphine in C(sp³) Suzuki coupling are not as prevalent as in palladium catalysis, the principles of ligand design are transferable. The challenge in C(sp³) coupling reactions is often the slow rate of reductive elimination from the nickel center. The steric bulk of ligands like tri-tert-butylphosphine can accelerate this step by promoting the formation of a more sterically crowded intermediate, which readily undergoes reductive elimination.

Research on the nickel-catalyzed Suzuki coupling of unactivated tertiary alkyl halides has highlighted the importance of the ligand in achieving successful bond formation and preventing isomerization of the alkyl group scispace.commit.edu. While these studies often employ bipyridine-based ligands, the underlying concept of using ligands to control the reactivity of the nickel center is directly applicable to bulky phosphines. The strong electron-donating character of tri-tert-butylphosphine can also facilitate the initial oxidative addition of the alkyl halide to the nickel(0) center, a key step in the catalytic cycle.

Gold-Catalyzed C-H Activation and Aurylation

Gold catalysis has become a powerful tool for the activation of C-H bonds and the formation of new carbon-carbon and carbon-heteroatom bonds. Chloro(tri-tert-butylphosphine)gold(I) is a commercially available and air-stable catalyst that has been employed in a variety of transformations involving C-H activation chemdad.com.

This gold(I) complex is particularly effective in catalyzing cycloisomerization reactions of enynes and diynes, where a C-H bond is activated and adds across a π-system. The tri-tert-butylphosphine ligand plays a crucial role in stabilizing the gold(I) center and modulating its reactivity. The bulky nature of the ligand can influence the stereochemical outcome of the reaction and prevent catalyst decomposition.

The term "aurylation" refers to the formation of a gold-carbon bond. In the context of C-H activation, this occurs when the gold catalyst inserts into a C-H bond, forming a gold-alkyl or gold-aryl intermediate. This intermediate can then undergo further reactions, such as migratory insertion or reductive elimination, to form the final product. The use of chloro(tri-tert-butylphosphine)gold(I) provides a reliable and efficient means of generating these reactive gold intermediates for subsequent functionalization.

Platinum-Group Metal Catalysis Beyond Palladium (e.g., Pt(PBu3)2 with Metal Hydride Complexes)

The applications of tri-tert-butylphosphine extend beyond palladium catalysis to other platinum-group metals. In particular, platinum complexes of tri-tert-butylphosphine have shown unique reactivity in the activation of metal hydride complexes. For example, bis(tri-tert-butylphosphine)platinum(0), Pt(PBu₃)₂, can activate the M-H bond of osmium and ruthenium hydride complexes toward the insertion of alkynes.

The reaction of HM(CO)₄SnPh₃ (where M = Os, Ru) with phenylacetylene (B144264) in the presence of Pt(PBu₃)₂ leads to the formation of platinum-osmium and platinum-ruthenium heterobimetallic complexes. In these products, the alkyne has inserted into the M-H bond, and the Pt(PBu₃) group is bonded to the other metal center. This reactivity highlights the ability of the Pt(PBu₃)₂ fragment to facilitate transformations at another metal center, showcasing a cooperative effect between the two metals.

The bulky tri-tert-butylphosphine ligands on the platinum center are essential for this reactivity. They create a sterically accessible and electronically rich platinum center that can interact with the metal hydride complex, leading to the observed bond activation and insertion reactions. This demonstrates the potential of tri-tert-butylphosphine-ligated platinum complexes in developing novel catalytic transformations that go beyond traditional single-metal systems.

Computational Chemistry and Theoretical Studies of Tri T Butylphosphonium Systems

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has proven to be an invaluable tool for elucidating the complex reaction mechanisms of catalytic cycles where tri-t-butylphosphonium tetrafluoroborate (B81430) serves as a precursor to the active tri-t-butylphosphine ligand. These computational studies have been particularly insightful in understanding the key steps of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.

DFT calculations have been employed to map the potential energy surfaces of these catalytic cycles, identifying the structures and energies of reactants, intermediates, transition states, and products. For instance, in the Suzuki-Miyaura coupling, DFT studies have explored the oxidative addition of aryl halides to a palladium(0) center bearing the tri-t-butylphosphine ligand. These studies have shown that the bulky nature of the ligand facilitates the formation of a coordinatively unsaturated, highly reactive monoligated palladium species, which is crucial for the activation of challenging substrates like aryl chlorides.

Furthermore, DFT has been used to investigate the subsequent transmetalation and reductive elimination steps. The steric bulk of the tri-t-butylphosphine ligand has been shown to influence the geometry of the palladium intermediates, which in turn affects the energetics of these steps. For example, the significant steric pressure exerted by the three tert-butyl groups can promote the final reductive elimination step, leading to faster catalyst turnover. Computational models have also shed light on the role of the base in the deprotonation of the this compound salt to generate the active phosphine (B1218219) ligand in situ.

Molecular Modeling of Ligand-Metal Interactions and Complex Geometries

Molecular modeling, often in conjunction with DFT calculations, has been instrumental in characterizing the interactions between the tri-t-butylphosphine ligand and various metal centers, as well as in predicting the geometries of the resulting complexes. The large steric footprint of the tri-t-butyl groups dictates the coordination chemistry of this ligand, typically favoring low coordination numbers at the metal center.

Computational studies have been used to optimize the geometries of various palladium-tri-t-butylphosphine complexes, such as [Pd(P(t-Bu)₃)₂]. These calculations often show excellent agreement with experimental data obtained from X-ray crystallography, validating the accuracy of the theoretical models. The calculated bond lengths, bond angles, and dihedral angles provide a detailed picture of the steric crowding around the metal. For example, the P-Pd-P bond angle in [Pd(P(t-Bu)₃)₂] is significantly distorted from the ideal linear geometry to accommodate the bulky ligands.

The electronic nature of the ligand-metal bond has also been a focus of molecular modeling. These studies consistently show that tri-t-butylphosphine is a strong σ-donor, which contributes to the high reactivity of its metal complexes. The strong electron donation increases the electron density on the metal center, which facilitates key catalytic steps like oxidative addition.

Table 1: Selected Calculated and Experimental Geometric Parameters for a Palladium-Tri-t-butylphosphine Complex

| Parameter | Calculated Value (DFT) | Experimental Value (X-ray) |

| Pd-P Bond Length | 2.30 Å | 2.28 Å |

| P-Pd-P Bond Angle | 175° | 176° |

Development and Validation of Steric and Electronic Parameters for Ligand Design

The design of effective phosphine ligands for catalysis relies on a quantitative understanding of their steric and electronic properties. Computational methods have played a key role in the development and validation of parameters that describe these properties for ligands like tri-t-butylphosphine.

One of the most widely used steric descriptors is the Tolman cone angle (θ). For tri-t-butylphosphine, this value is exceptionally large, experimentally determined to be 182°. Computational methods, including DFT, have been used to calculate cone angles for a wide range of phosphine ligands, and these calculated values are generally in good agreement with experimental data. These calculations involve optimizing the geometry of a model complex, typically with a nickel or chromium carbonyl fragment, and then measuring the solid angle occupied by the ligand.

The electronic properties of phosphine ligands are often quantified by the Tolman Electronic Parameter (TEP). This parameter is derived from the CO stretching frequency in a Ni(CO)₃L complex. Tri-t-butylphosphine is known to be a very strong electron-donating ligand, which results in a low TEP value (2056.1 cm⁻¹). DFT calculations can accurately predict these vibrational frequencies, providing a theoretical basis for the electronic characterization of phosphine ligands. The strong σ-donating ability of tri-t-butylphosphine, as confirmed by these computational studies, is a key factor in its ability to promote challenging cross-coupling reactions. chemicalbook.com

Table 2: Steric and Electronic Parameters for Tri-t-butylphosphine

| Parameter | Value | Method |

| Tolman Cone Angle (θ) | 182° | Experimental/Computational |

| Tolman Electronic Parameter (TEP) | 2056.1 cm⁻¹ | Experimental/Computational |

Investigation of Conformational Effects and Non-Covalent Interactions

Computational studies have also been employed to investigate the conformational landscape of the this compound cation and the role of non-covalent interactions in its structure and reactivity. The three bulky tert-butyl groups can rotate around the P-C bonds, leading to different possible conformations. DFT calculations can be used to determine the relative energies of these conformers and the energy barriers for their interconversion.

In the solid state, the packing of this compound cations and their counter-ions is influenced by a network of non-covalent interactions. While the primary interaction is electrostatic between the cation and anion, weaker interactions such as van der Waals forces and hydrogen bonding can also play a role. For example, in the crystal structure of this compound hydroxytris(pentafluorophenyl)borate, a weak P-H···O hydrogen bond has been identified. nih.gov

Computational techniques like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are powerful tools for visualizing and quantifying these weak interactions. QTAIM analysis can identify bond critical points and characterize the nature of the interaction based on the properties of the electron density at these points. NCI plots provide a visual representation of non-covalent interactions, allowing for the identification of attractive and repulsive interactions within the molecule and between molecules. These studies provide a deeper understanding of the subtle forces that govern the structure and behavior of this compound systems.

Advanced Applications of Tri T Butylphosphonium in Materials Science Research

Role in Ionic Liquid Formulations and Design

Tri-t-butylphosphonium salts are integral to the design of phosphonium (B103445) ionic liquids (PILs), a subclass of ionic liquids known for their thermal stability and wide electrochemical windows. mdpi.comnih.gov The sterically demanding nature of the three tert-butyl groups surrounding the central phosphorus atom imparts distinct properties to these PILs, influencing their physical state, melting point, and solvent behavior. mdpi.com

The synthesis of these ionic liquids typically involves a two-step process: the quaternization of tri-tert-butylphosphine (B79228) with a suitable haloalkane, followed by an anion exchange reaction. mdpi.com This synthetic versatility allows for the tuning of the PIL's properties by modifying the fourth alkyl substituent on the phosphonium cation or by selecting different anions. mdpi.comnih.gov For instance, a series of tri-tert-butyl(n-alkyl)phosphonium salts have been synthesized with varying alkyl chain lengths to systematically study their structure-property relationships. mdpi.com

The melting point of these PILs is significantly influenced by the size and symmetry of the cation and the nature of the anion. mdpi.com Generally, increasing the length of the n-alkyl substituent tends to decrease the melting point, transitioning the salts from high-melting crystalline solids to room-temperature ionic liquids. mdpi.com This trend, however, is not always linear, indicating complex intermolecular interactions.

Table 1: Melting Points of Tri-t-butyl(n-alkyl)phosphonium Salts

| Cation | Anion | Alkyl Chain (n) | Melting Point (°C) |

|---|---|---|---|

| [P(tBu)₃(CH₃)]⁺ | Br⁻ | 1 | > 250 (decomposes) |

| [P(tBu)₃(CH₃)]⁺ | BF₄⁻ | 1 | > 250 (decomposes) |

| [P(tBu)₃(C₃H₇)]⁺ | Br⁻ | 3 | 232-234 |

| [P(tBu)₃(C₃H₇)]⁺ | BF₄⁻ | 3 | 243-245 |

| [P(tBu)₃(C₅H₁₁)]⁺ | Br⁻ | 5 | 125-127 |

| [P(tBu)₃(C₅H₁₁)]⁺ | BF₄⁻ | 5 | 124-126 |

| [P(tBu)₃(C₁₀H₂₁)]⁺ | Br⁻ | 10 | 58-60 |

| [P(tBu)₃(C₁₀H₂₁)]⁺ | N(Tf)₂⁻ | 10 | < 100 |

Data compiled from multiple research findings. mdpi.comnih.gov

Spectroscopic analysis, particularly ³¹P NMR, is crucial for characterizing these compounds. The chemical shifts for tri-t-butyl(n-alkyl)phosphonium salts typically appear in a specific range, with minor variations depending on the anion and the length of the alkyl chain. mdpi.com

Table 2: ³¹P{¹H} NMR Chemical Shifts for Tri-t-butyl(n-alkyl)phosphonium Salts

| Cation | Anion | ³¹P Chemical Shift (ppm) |

|---|---|---|

| [P(tBu)₃(CH₃)]⁺ | Br⁻ | 51.3 |

| [P(tBu)₃(CH₃)]⁺ | BF₄⁻ | 49.6 |

| [P(tBu)₃(C₃H₇)]⁺ | Br⁻ | 49.2 |

| [P(tBu)₃(C₃H₇)]⁺ | BF₄⁻ | 47.7 |

| [P(tBu)₃(C₅H₁₁)]⁺ | Br⁻ | 49.7 |

| [P(tBu)₃(C₅H₁₁)]⁺ | BF₄⁻ | 48.1 |

Data sourced from scientific studies. mdpi.com

These tailored ionic liquids serve as robust solvents and components in various material applications due to their tunable nature and inherent stability. mdpi.com

Integration into Polymer Electrolytes and Nanocomposite Synthesis

Phosphonium-based ionic liquids are increasingly investigated for their use in solid-state and gel polymer electrolytes for applications in energy storage devices like lithium-ion batteries. While specific research focusing exclusively on this compound in these electrolytes is emerging, the broader class of PILs demonstrates significant promise. Their non-flammable nature and high ionic conductivity address key safety and performance issues associated with traditional liquid electrolytes. rsc.orgnih.gov

In polymer electrolytes, PILs can be incorporated into a polymer matrix, such as poly(vinylidene fluoride-hexafluoropropylene) (PVDF-HFP) or poly(ethylene oxide) (PEO), to form ionic liquid gel polymer electrolytes (ILGPEs). nih.govfao.org These materials combine the mechanical integrity of the polymer with the high ionic conductivity of the ionic liquid. The bulky nature of the this compound cation can influence the morphology and ion transport properties of the resulting electrolyte, potentially creating disordered polymer structures that facilitate ion movement.

In nanocomposite synthesis, PILs can act as versatile media for the formation and stabilization of nanoparticles. The cation's structure can direct the assembly and prevent the agglomeration of nanomaterials, leading to stable dispersions with controlled particle sizes. The this compound cation, with its significant steric bulk, can provide an effective stabilizing layer around nanoparticles, influencing their growth and catalytic activity.

Catalysis in the Synthesis of Conjugated Polymers (e.g., P3HT)

The synthesis of conjugated polymers, such as poly(3-hexylthiophene) (P3HT), a benchmark material in organic electronics, often relies on palladium-catalyzed cross-coupling reactions. mit.edunih.gov this compound tetrafluoroborate (B81430) serves as a stable, air-tolerant precursor to the highly effective but air-sensitive tri-t-butylphosphine ligand. researchgate.netchemicalbook.com This ligand is crucial for creating a highly active and versatile palladium catalyst system. mit.edu

The catalytic cycle for polymerizations like the Suzuki or Stille reaction involves oxidative addition, transmetalation, and reductive elimination steps at the palladium center. The tri-t-butylphosphine ligand plays a critical role in these steps:

Electron-Rich Nature: It increases the electron density on the palladium atom, which facilitates the oxidative addition of aryl halides—a key initiating step in the polymerization. nih.gov

Steric Bulk: The large cone angle of the ligand promotes the formation of coordinatively unsaturated palladium species, which are highly reactive. This steric hindrance also accelerates the final reductive elimination step, releasing the coupled product and regenerating the active catalyst. nih.gov

The use of a Pd/P(t-Bu)₃ catalyst system allows for the polymerization of a wide range of monomers, including challenging, less reactive aryl chlorides, often under mild reaction conditions such as room temperature. mit.edunih.gov This has enabled the synthesis of well-defined conjugated polymers with controlled molecular weights and narrow dispersities. Mechanistic studies suggest that a monophosphine palladium species is often the active catalyst in these coupling reactions. mit.edufigshare.com

Development of Hybrid Catalyst Nanomaterials (e.g., Stabilization of Palladium Nanoparticles)

This compound-based ionic liquids have proven to be excellent stabilizers for the formation of palladium nanoparticles (PdNPs), creating advanced hybrid catalyst nanomaterials. mdpi.com These PIL-stabilized PdNPs combine the high surface area and reactivity of nanoparticles with the stabilizing and tunable environment of the ionic liquid. mdpi.comrepec.org

The sterically hindered this compound cations play a crucial role in controlling the size and preventing the aggregation of the PdNPs. mdpi.com This stabilization is critical for maintaining high catalytic activity over time. Research has shown that the structure of the PIL, particularly the length of the alkyl chain attached to the phosphonium center, can influence the size and distribution of the resulting nanoparticles. mdpi.com

These hybrid nanomaterials have demonstrated high catalytic efficacy in reactions such as the Suzuki cross-coupling. mdpi.com For example, PdNPs stabilized by tri-t-butyl(n-alkyl)phosphonium salts have been successfully used to catalyze the coupling of 1,3,5-tribromobenzene (B165230) with phenylboronic acid, a challenging transformation that serves as a benchmark for catalyst performance. mdpi.com The ability to tune the properties of the ionic liquid allows for the optimization of the catalyst system for specific substrates and reaction conditions, highlighting the potential of these materials in sustainable chemistry. mdpi.commdpi.com

Future Research Avenues and Emerging Trends for Tri T Butylphosphonium Chemistry

Rational Design of Next-Generation Catalytic Systems with Tunable Properties

The rational design of catalysts is a primary focus for enhancing reaction efficiency and selectivity. For tri-t-butylphosphonium-based systems, this involves the strategic modification of the ligand's structure to fine-tune its steric and electronic properties. rsc.org The bulky tri-tert-butylphosphine (B79228) ligand, a precursor to the phosphonium (B103445) salt, is known for its large cone angle (182°) and strong electron-donating capabilities, which facilitate key steps in catalytic cycles like oxidative addition and reductive elimination. chemicalbook.com

Future design strategies are moving beyond simple phosphines to more complex architectures. Researchers are developing biarylphosphine ligands and ylide-functionalized phosphines, which offer exceptional electron-donating properties. umicore.comresearchgate.net These modifications allow for intricate control over the catalyst's activity and stability. umicore.comacs.org The goal is to create next-generation catalysts that are not only more active, allowing for lower catalyst loadings and milder reaction conditions, but also highly selective for specific chemical transformations. umicore.comenergy.gov This tailored approach is expected to lead to breakthroughs in challenging cross-coupling reactions. acs.org

Key parameters being explored in the rational design of phosphonium-based ligands include:

Steric Bulk: Adjusting the size of substituents on the phosphorus atom to control access to the metal center. chemicalbook.com

Electronic Properties: Modifying substituents to alter the electron density at the phosphorus atom, thereby influencing the catalytic activity. umicore.com

Ligand Framework: Incorporating the phosphonium moiety into larger, more complex structures like palladalactams to enhance stability and catalytic performance. researchgate.net

Exploration of Novel Reaction Pathways and Expanded Substrate Scope

Research into this compound-based catalysts is uncovering new reaction pathways and expanding the range of substrates that can be used in chemical synthesis. chemicalbook.com Initially recognized for their high activity in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig amination, these catalysts are now being applied to a broader array of transformations. researchgate.netalfachemic.comchemicalbook.comsigmaaldrich.com